TAT 2-4

Description

Properties

IUPAC Name |

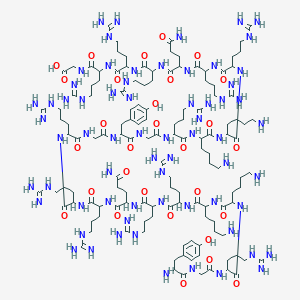

2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C132H240N66O29/c133-49-5-1-21-80(185-105(212)78(27-11-55-166-123(144)145)180-97(203)67-176-101(208)75(137)65-71-37-41-73(199)42-38-71)107(214)187-82(23-3-7-51-135)109(216)189-86(31-15-59-170-127(152)153)113(220)193-90(35-19-63-174-131(160)161)117(224)197-92(45-47-95(138)201)119(226)195-88(33-17-61-172-129(156)157)115(222)191-84(29-13-57-168-125(148)149)111(218)183-76(25-9-53-164-121(140)141)102(209)177-69-99(205)182-94(66-72-39-43-74(200)44-40-72)104(211)178-68-98(204)181-79(28-12-56-167-124(146)147)106(213)186-81(22-2-6-50-134)108(215)188-83(24-4-8-52-136)110(217)190-87(32-16-60-171-128(154)155)114(221)194-91(36-20-64-175-132(162)163)118(225)198-93(46-48-96(139)202)120(227)196-89(34-18-62-173-130(158)159)116(223)192-85(30-14-58-169-126(150)151)112(219)184-77(26-10-54-165-122(142)143)103(210)179-70-100(206)207/h37-44,75-94,199-200H,1-36,45-70,133-137H2,(H2,138,201)(H2,139,202)(H,176,208)(H,177,209)(H,178,211)(H,179,210)(H,180,203)(H,181,204)(H,182,205)(H,183,218)(H,184,219)(H,185,212)(H,186,213)(H,187,214)(H,188,215)(H,189,216)(H,190,217)(H,191,222)(H,192,223)(H,193,220)(H,194,221)(H,195,226)(H,196,227)(H,197,224)(H,198,225)(H,206,207)(H4,140,141,164)(H4,142,143,165)(H4,144,145,166)(H4,146,147,167)(H4,148,149,168)(H4,150,151,169)(H4,152,153,170)(H4,154,155,171)(H4,156,157,172)(H4,158,159,173)(H4,160,161,174)(H4,162,163,175) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYDXJXPYPVEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H240N66O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the sequence of TAT 2-4 peptide

An In-Depth Technical Guide to the TAT 2-4 Cell-Penetrating Peptide

Introduction

In the landscape of modern therapeutics and molecular research, the cell membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. Overcoming this barrier to deliver biologically active molecules is a central challenge in drug development. Cell-Penetrating Peptides (CPPs) have emerged as a powerful class of vectors capable of traversing cellular membranes and transporting a wide array of molecular cargoes.[1][2] Among the most studied and utilized CPPs are those derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus (HIV-1).[1][3]

The discovery that a short, arginine-rich motif within the TAT protein was sufficient to mediate cellular uptake marked a significant breakthrough.[4] This guide focuses on a particularly potent derivative, the this compound peptide. This compound is a synthetic construct representing a dimer of the core protein transduction domain of HIV-TAT, engineered for enhanced cellular penetration.[5][6][7] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the peptide's sequence, mechanism of action, core experimental methodologies, and applications.

Section 1: The this compound Peptide: Core Attributes

The this compound peptide is specifically designed for high-efficiency cellular transduction. Its structure is a key determinant of its function.

Amino Acid Sequence

The this compound peptide is a 24-amino acid sequence that consists of two consecutive HIV-TAT protein transduction domains (residues 47-58), linked by a glycine-tyrosine motif.[5][6][7]

Full Sequence (Single-Letter Code): YGRKKRRQRRRGYGRKKRRQRRRG[5][6][8]

The core cell-penetrating motif, rich in the basic amino acids arginine (R) and lysine (K), is RKKRRQRRR.[9] The dimeric nature of this compound has been shown to be the most efficient oligomeric form for cell penetration, leading to enhanced cellular uptake compared to its monomeric counterpart.[7][10]

Physicochemical Properties

The peptide's high net positive charge at physiological pH is fundamental to its initial interaction with the negatively charged cell membrane.

| Property | Value | Significance |

| Full Sequence | H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-OH | Dimer of TAT (47-58) domain[6][7] |

| Molecular Weight | ~3213.9 g/mol | Influences diffusion and transport kinetics[7] |

| Amino Acid Count | 24 | Relatively small size facilitates synthesis and reduces immunogenicity |

| Net Positive Charge (pH 7.4) | High | Critical for electrostatic interaction with anionic cell surface molecules |

Section 2: Mechanism of Cellular Internalization

The precise mechanism by which TAT peptides enter cells has been a subject of extensive research and some debate.[1][11] It is now generally accepted that internalization is not governed by a single pathway but is a multifaceted process involving both direct translocation and endocytic pathways.[4][12]

-

Initial Electrostatic Interaction : The process begins with the cationic TAT peptide binding to anionic heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction concentrates the peptide at the membrane, facilitating subsequent internalization steps.[4][12]

-

Internalization Pathways : Following the initial binding, two main routes for entry have been proposed:

-

Direct Translocation : At high concentrations, the peptide may directly penetrate the lipid bilayer. This process is thought to involve the peptide inducing transient pore-like structures or generating membrane curvature, allowing it to pass into the cytoplasm.[12][13]

-

Endocytosis : This is now considered the primary mechanism of entry.[4] The peptide, along with its cargo, is engulfed by the cell membrane into endocytic vesicles. Several endocytic pathways have been implicated, including clathrin-mediated endocytosis and macropinocytosis.[12][13] The active uptake via endocytosis was confirmed by experiments showing that internalization is arrested at low temperatures.[13]

-

-

Endosomal Escape : A critical challenge for CPP-mediated delivery is the "endosomal escape problem." After endocytosis, the CPP-cargo complex is trapped within endosomes. For the cargo to reach its cytosolic or nuclear target, it must escape the endosome before being degraded in the lysosome. This remains a significant hurdle for therapeutic applications.[14]

Section 3: Core Methodologies and Experimental Protocols

The successful application of this compound requires robust protocols for its synthesis, purification, and functional validation.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides like this compound. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.[15]

Rationale : SPPS anchors the C-terminal amino acid to a solid resin support, allowing for the sequential addition of protected amino acids. Excess reagents and by-products are simply washed away after each step, simplifying the purification process compared to solution-phase synthesis. Fmoc chemistry is preferred due to the mild conditions required for deprotection (piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step.

Protocol: Generalized Fmoc-SPPS Cycle

-

Resin Preparation : Start with a suitable resin (e.g., Rink Amide MBHA resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.

-

Amino Acid Coupling : Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activation mixture to the resin. Allow the reaction to proceed for 1-2 hours.[15]

-

Monitoring : Confirm the completion of the coupling reaction using a qualitative test, such as the ninhydrin (Kaiser) or TNBS test.[15]

-

Wash : Wash the resin extensively with DMF to remove excess reagents.

-

Repeat : Repeat steps 2-5 for each amino acid in the this compound sequence.

-

Final Cleavage and Deprotection : Once the full peptide is assembled, cleave it from the resin and simultaneously remove all side-chain protecting groups using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).[15]

-

Precipitation : Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether, then centrifuge to collect the peptide pellet.

Peptide Purification: Reverse-Phase HPLC (RP-HPLC)

The crude peptide obtained after synthesis contains truncated sequences and by-products that must be removed. RP-HPLC is the gold standard for purifying peptides to a high degree.

Rationale : RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (typically water and acetonitrile with a TFA modifier). Peptides bind to the column and are eluted by an increasing gradient of the organic solvent (acetonitrile). More hydrophobic peptides are retained longer.

Protocol: Preparative RP-HPLC Purification

-

Sample Preparation : Dissolve the crude peptide pellet in a minimal amount of a suitable buffer (e.g., 5-10% acetonitrile in water with 0.1% TFA).

-

Column Equilibration : Equilibrate a preparative C18 RP-HPLC column with the starting mobile phase (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

-

Injection and Gradient Elution : Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 40 minutes) at a constant flow rate.

-

Fraction Collection : Monitor the column eluent using a UV detector (at 214 and 280 nm) and collect fractions corresponding to the major peptide peak.

-

Purity Analysis : Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to confirm the purity and identity of the this compound peptide.

-

Lyophilization : Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a stable, fluffy white powder.[15]

Cellular Uptake and Internalization Assay

Visualizing and quantifying the entry of this compound and its cargo into cells is essential to validate its function.

Rationale : Confocal microscopy provides high-resolution spatial information on the subcellular localization of a fluorescently labeled peptide-cargo conjugate. Flow cytometry provides high-throughput quantitative data on the percentage of cells that have internalized the conjugate and the mean fluorescence intensity per cell.

Protocol: Confocal Microscopy and Flow Cytometry

-

Cargo Labeling : Covalently conjugate a fluorescent dye (e.g., FITC, Alexa Fluor 488) to the cargo molecule or the this compound peptide itself. Purify the conjugate to remove free dye.

-

Cell Culture : Seed cells (e.g., HeLa or A549) onto glass-bottom dishes (for microscopy) or into 24-well plates (for flow cytometry) and allow them to adhere overnight.[15]

-

Incubation : Replace the culture medium with fresh medium containing the fluorescent this compound conjugate at the desired concentration (e.g., 1-10 µM).[15]

-

Negative Control 1 : Treat cells with the labeled cargo alone (without this compound).

-

Negative Control 2 : Treat cells with the this compound conjugate at 4°C to inhibit energy-dependent uptake.

-

-

Treatment : Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.[16]

-

Washing : Wash the cells three times with cold PBS to remove surface-bound peptide.[15] For flow cytometry, an additional wash with a heparin solution or a mild acid wash can be used to strip off remaining surface-bound cationic peptides.

-

Imaging (Microscopy) : Add fresh medium and a nuclear counterstain (e.g., Hoechst or DAPI). Image the live cells using a confocal laser scanning microscope.[16]

-

Analysis (Flow Cytometry) : Detach the cells using a non-enzymatic dissociation solution (or trypsin, followed by neutralization). Resuspend the cells in PBS and analyze them on a flow cytometer, quantifying the fluorescence in the appropriate channel.[15]

Section 4: Applications in Research and Drug Development

The ability of this compound to efficiently deliver a wide range of molecules makes it a versatile tool in both basic research and therapeutic development.[1][8][9]

| Application Area | Description & Rationale | Example Cargoes | Supporting References |

| Therapeutic Delivery | Overcomes the membrane barrier to deliver drugs to intracellular targets, potentially increasing efficacy and reducing systemic toxicity. Essential for biologics that cannot diffuse across membranes. | Proteins, enzymes, therapeutic peptides, nucleic acids (siRNA, plasmids), small molecule drugs, nanoparticles. | [1][2][10][17] |

| Enzyme Replacement Therapy | Delivers functional enzymes into cells to correct deficiencies in metabolic diseases. The TAT system can potentially overcome barriers like the blood-brain barrier for treating neurological disorders. | Recombinant enzymes for lysosomal storage diseases or mitochondrial disorders. | [10] |

| Gene Therapy & Regulation | Facilitates the delivery of genetic material to modulate gene expression. Can be used to deliver gene-editing tools or RNA interference molecules. | Plasmids, oligonucleotides, siRNA, morpholinos. | [1][17] |

| In Vitro Research Tools | Introduces probes, antibodies, or inhibitors into living cells to study cellular processes, track proteins, or modulate signaling pathways in real-time. | Fluorescent probes, antibodies, peptide inhibitors. | [1][18] |

| Diagnostic Imaging | Delivers contrast agents into specific cells or tissues to enhance the resolution and specificity of medical imaging techniques. | Quantum dots, magnetic nanoparticles, radiolabeled molecules for PET imaging. | [15][18] |

Conclusion

The this compound peptide stands out as a highly efficient and versatile tool for intracellular delivery. Its dimeric structure enhances its inherent cell-penetrating capabilities, making it a valuable asset for researchers and drug developers. A thorough understanding of its mechanisms, coupled with robust and validated experimental protocols for its synthesis, purification, and application, is paramount for its successful implementation. While challenges such as proteolytic stability and endosomal escape remain active areas of investigation, the continued refinement of TAT-based delivery systems promises to unlock new therapeutic possibilities and deepen our understanding of complex cellular biology.[14][19]

References

-

LifeTein. (2024, February 7). TAT: All About Cell Penetrating Peptides. Available from: [Link]

-

Life Science Production. This compound. Available from: [Link]

-

Isca Biochemicals. This compound. Available from: [Link]

-

Su, Y., et al. (2019). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. PNAS. Available from: [Link]

-

GenScript. This compound. Available from: [Link]

-

Abu-Zhayia, R., et al. (2021). TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. Pharmaceuticals. Available from: [Link]

-

Tuma, R., & Torchilin, V. P. (2010). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Pharmaceutical Research. Available from: [Link]

-

Guzman-Arriaga, A., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Journal of Peptide Science. Available from: [Link]

-

Nizzardo, M., et al. (2014). Therapeutic applications of the cell-penetrating HIV-1 Tat peptide. Drug Discovery Today. Available from: [Link]

-

Schmidt, N., et al. (2010). Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. Methods in Molecular Biology. Available from: [Link]

-

Fittipaldi, A., et al. (2003). TAT peptide internalization: seeking the mechanism of entry. Current Pharmaceutical Design. Available from: [Link]

-

Banerjee, S., et al. (2019). Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin. Dalton Transactions. Available from: [Link]

-

ResearchGate. TAT Derived Synthetic Peptides And Its Application. Available from: [Link]

-

GenScript. TAT peptide. Available from: [Link]

-

MacKay, J. A., et al. (2021). A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. PLOS ONE. Available from: [Link]

-

Johnsen, K. B., et al. (2021). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Neuroscience. Available from: [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. TAT Peptide: Cell Penetration Guide [peptideport.com]

- 4. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. biosynth.com [biosynth.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. genscript.com [genscript.com]

- 10. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pnas.org [pnas.org]

- 13. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]

- 17. Therapeutic applications of the cell-penetrating HIV-1 Tat peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. genscript.com [genscript.com]

- 19. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake Mechanism of the TAT Peptide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a short, basic amino acid sequence, commonly referred to as the TAT peptide (residues 47-57, YGRKKRRQRRR), that enables it to penetrate living cells. This remarkable property has positioned the TAT peptide as a leading cell-penetrating peptide (CPP) for the intracellular delivery of a wide array of therapeutic and diagnostic cargoes.[1][2][3][4] Despite its extensive use, the precise mechanism of its cellular uptake remains a subject of intense scientific debate.[1] This guide synthesizes current knowledge to provide an in-depth understanding of the multifaceted mechanisms governing TAT peptide internalization. We will explore the pivotal roles of cell-surface interactions, the primary endocytic pathways involved, and the controversial direct translocation model. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to accurately quantify and visualize TAT peptide uptake, and to dissect the contributions of different internalization routes.

The TAT Peptide: An Archetypal Cell-Penetrating Peptide

The Dawn of CPPs and the Discovery of TAT

Cell-penetrating peptides are typically short peptides, often rich in cationic residues like arginine and lysine, that can traverse cellular membranes and deliver various molecular cargoes into the cytoplasm and organelles.[3][5] The field was revolutionized by the discovery in 1988 that the HIV-1 TAT protein could be taken up by cells from the surrounding culture media.[6] Subsequent studies identified that a small basic domain, spanning amino acids 47-57 (sequence: YGRKKRRQRRR), was sufficient for this cellular entry.[1][6][7] This discovery paved the way for the development of TAT and other arginine-rich peptides as powerful vectors for intracellular delivery.[4][8]

A Note on Nomenclature: While the prompt mentions "TAT 2-4 peptide," the canonical and most extensively studied sequence is the TAT (47-57) peptide. This guide will focus on the mechanisms established for this well-characterized sequence, which is the cornerstone of TAT-mediated delivery systems.

Core Mechanisms of Cellular Uptake: A Contentious Duality

The scientific community has long debated the primary mechanism of TAT peptide uptake, with evidence supporting two major classes of pathways: energy-dependent endocytosis and energy-independent direct translocation.[5][9][10] It is now widely accepted that both routes can occur, and the predominant pathway is highly dependent on factors such as peptide concentration, the nature of the conjugated cargo, and the cell type.[5][11][12]

The Critical First Step: Electrostatic Binding to the Cell Surface

The journey of the TAT peptide into the cell begins with its interaction with the cell surface. The peptide's net positive charge, conferred by its abundance of arginine residues, drives a strong electrostatic attraction to negatively charged components on the plasma membrane.[3]

Heparan Sulfate Proteoglycans (HSPGs): The Primary Docking Sites

A primary class of binding partners for the TAT peptide are heparan sulfate proteoglycans (HSPGs), which are ubiquitously expressed on the surface of most mammalian cells.[13][14][15] The negatively charged sulfate and carboxyl groups of the heparan sulfate chains act as initial receptors for the cationic TAT peptide.[5][14] This interaction is crucial, as enzymatic removal of heparan sulfates from the cell surface dramatically reduces TAT peptide uptake.[13][16] This binding is thought to concentrate the peptides at the cell surface, which can trigger subsequent internalization events like endocytosis.[5][17][18]

The Major Pathway: Endocytosis

Contrary to early beliefs that TAT uptake was a purely non-vesicular process, a large body of evidence now confirms that endocytosis is a major, if not the primary, route of internalization, especially for TAT-cargo conjugates.[8][19]

Macropinocytosis is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes.[20] This pathway is actin-dependent and is often initiated by growth factors, but can also be induced by the binding of arginine-rich CPPs like TAT to the cell surface.[8][17] Several studies have shown that TAT peptide uptake is significantly inhibited by macropinocytosis inhibitors such as ethylisopropylamiloride (EIPA) and cytochalasin D, which disrupts actin polymerization.[8] The binding of TAT to HSPGs is believed to trigger signaling cascades that lead to actin cytoskeleton rearrangement and the membrane ruffling characteristic of macropinocytosis, making it a principal entry mechanism for TAT and its conjugates.[8][17][18][21]

While macropinocytosis is a dominant pathway, other endocytic mechanisms have also been implicated in TAT peptide uptake.[5]

-

Clathrin-Mediated Endocytosis: Some studies suggest a role for this classic pathway, particularly for unconjugated TAT peptide.[5][19]

-

Caveolae/Lipid-Raft Mediated Endocytosis: This pathway has also been proposed, especially for TAT-fusion proteins, suggesting that the nature of the cargo can influence the endocytic route taken.[5][22]

It's likely that these pathways are not mutually exclusive, and cells may utilize multiple endocytic routes simultaneously to internalize the TAT peptide.[5][11]

The Alternative Route: Direct Translocation

The concept of direct translocation, an energy-independent process where the peptide passes directly through the lipid bilayer, was one of the first mechanisms proposed.[10][23] While initially challenged by findings that pointed towards endocytosis as an artifact of experimental techniques, recent biophysical studies and molecular dynamics simulations have provided renewed evidence for its occurrence.[9][10][24] This pathway is thought to be more prevalent at higher peptide concentrations.[25]

Proposed models for direct translocation include:

-

Pore Formation: The peptide induces transient, non-disruptive pores in the membrane through which it can pass.[9][23]

-

Membrane Destabilization: The peptide interacts with and locally destabilizes the lipid bilayer, facilitating its passage.[5]

Molecular dynamics simulations suggest that this process can be driven by the membrane's electrostatic potential, which is enhanced by the adsorption of the positively charged peptides themselves.[9][24]

Experimental Guide: Methodologies for Studying TAT Uptake

To investigate the mechanism of TAT peptide uptake, a combination of quantitative and qualitative techniques is essential. As a Senior Application Scientist, I emphasize that careful experimental design and awareness of potential artifacts are critical for generating reliable data.

Quantitative Analysis of Cellular Uptake

Flow cytometry is a powerful tool for measuring the fluorescence of thousands of individual cells, providing statistically robust data on the percentage of positive cells and the mean fluorescence intensity, which correlates with the amount of uptake.[26]

Objective: To quantify the cellular uptake of a fluorescently labeled TAT peptide.

Materials:

-

Fluorescently labeled TAT peptide (e.g., FITC-TAT, TMR-TAT).

-

Target cells in suspension or adherent cells detached with a non-enzymatic agent.[27]

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA (for surface stripping control).

-

Flow cytometer.

Step-by-Step Methodology:

-

Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Incubation: Replace the culture medium with fresh, serum-free media containing the desired concentration of fluorescently labeled TAT peptide. Incubate for a set time (e.g., 1 hour) at 37°C.

-

Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove non-adherent peptide.

-

Cell Detachment: Detach adherent cells using a gentle, non-enzymatic cell dissociation buffer to preserve membrane integrity. For suspension cells, proceed to the next step.

-

Surface Fluorescence Quenching/Stripping (Critical Step): To distinguish internalized peptide from surface-bound peptide, perform one of the following:

-

Trypsin Treatment: Briefly incubate cells with Trypsin-EDTA (e.g., 0.25% for 5 minutes) to digest surface-bound peptides.[28] Neutralize with serum-containing media and wash.

-

Quenching: Use a membrane-impermeable quenching agent like Trypan Blue to quench the fluorescence of surface-bound fluorophores.

-

-

Analysis: Resuspend cells in PBS and analyze immediately on a flow cytometer.[29] Gate on the live cell population and measure the fluorescence intensity.

| Treatment Group | % Positive Cells | Mean Fluorescence Intensity (MFI) |

| Untreated Control | < 1% | 150 |

| Labeled TAT (No Trypsin) | 98% | 15,000 |

| Labeled TAT (+ Trypsin) | 95% | 9,500 |

This table illustrates how trypsin treatment reduces MFI by removing surface-bound peptide, giving a more accurate measure of internalization.

Visualization of Cellular Localization

CLSM provides high-resolution optical sections of cells, allowing for the precise visualization of the subcellular localization of the TAT peptide.[30][31][32] This is crucial for determining if the peptide is trapped in endosomes (punctate staining) or has reached the cytosol and nucleus (diffuse staining).[28][33]

Objective: To visualize the intracellular distribution of a fluorescently labeled TAT peptide.

Materials:

-

Fluorescently labeled TAT peptide.

-

Target cells grown on glass-bottom dishes or coverslips.

-

Hoechst 33342 (for nuclear staining).

-

Lysosomal/Endosomal markers (e.g., LysoTracker).

-

Paraformaldehyde (PFA) for fixation.

-

Confocal microscope.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow.

-

Incubation: Treat cells with the fluorescently labeled TAT peptide as described in the flow cytometry protocol.

-

Co-staining (Optional, for Live-Cell Imaging): Add markers like Hoechst (nucleus) or LysoTracker (late endosomes/lysosomes) during the final 15-30 minutes of incubation.

-

Washing: Gently wash cells three times with PBS.

-

Imaging:

-

Live-Cell Imaging: Add fresh imaging medium and observe the cells immediately using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).[30][33]

-

Fixed-Cell Imaging: Fix the cells with 4% PFA for 15 minutes, wash, and mount with an antifade mounting medium. Caution: Fixation can sometimes cause artifacts, so live-cell imaging is often preferred.[31]

-

-

Image Acquisition: Acquire Z-stack images to confirm the intracellular localization and rule out surface binding.[34]

Differentiating Uptake Mechanisms

To dissect the contribution of various endocytic pathways, cells can be pre-treated with pharmacological inhibitors that block specific routes.[18][25]

Objective: To determine the primary endocytic pathway for TAT peptide uptake.

Step-by-Step Methodology:

-

Pre-incubation: Pre-treat cells with a specific inhibitor (see table below) for 30-60 minutes at 37°C.

-

Co-incubation: Add the fluorescently labeled TAT peptide in the presence of the inhibitor and incubate for the desired time.

-

Analysis: Wash the cells and quantify uptake using flow cytometry or visualize using confocal microscopy as described above. A significant reduction in uptake compared to the non-inhibitor control suggests the involvement of that specific pathway.

| Inhibitor | Target Pathway | Typical Working Concentration |

| Amiloride / EIPA | Macropinocytosis (Na+/H+ exchange) | 50-100 µM |

| Cytochalasin D | Macropinocytosis (Actin polymerization) | 1-10 µM |

| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |

| Filipin / Nystatin | Caveolae/Lipid Raft-mediated endocytosis | 1-5 µg/mL |

| Wortmannin | Macropinocytosis (PI3K signaling) | 100 nM |

Note: Inhibitors can have off-target effects; results should be confirmed with multiple inhibitors for the same pathway and ideally validated with genetic approaches (e.g., siRNA knockdown of key proteins).[18]

Visualizing the Mechanisms

Diagrams created using Graphviz help to illustrate the complex pathways and workflows involved in studying TAT peptide uptake.

Diagram: Competing Pathways of TAT Peptide Uptake

Caption: Dual mechanisms of TAT peptide cellular entry.

Diagram: Experimental Workflow to Differentiate Uptake

Caption: Workflow for investigating TAT uptake mechanisms.

Conclusion and Future Directions

The TAT peptide's ability to enter cells is a complex process governed by a dynamic interplay between the peptide, its cargo, and the target cell's biology. While a consensus is forming that endocytosis, particularly macropinocytosis initiated by HSPG binding, is the predominant pathway for TAT-cargo conjugates, the role of direct translocation, especially for the free peptide at high concentrations, cannot be disregarded.[17][19][20]

For researchers in drug development, understanding these mechanisms is paramount. The choice of uptake pathway directly impacts the intracellular fate of the cargo; endocytosed cargo is sequestered in vesicles and must escape to become bioavailable, a major hurdle known as "endosomal escape."[35] In contrast, direct translocation delivers cargo straight to the cytoplasm. Future research must focus on developing strategies to control the uptake pathway, enhance endosomal escape, and ultimately improve the therapeutic efficacy of TAT-delivered agents. The rigorous application of the quantitative and qualitative protocols outlined in this guide will be instrumental in achieving these goals.

References

- Membrane potential drives direct translocation of cell-penetr

- Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement. (n.d.). PubMed.

- Proposed mechanisms of direct translocation of CPP through the cell... (n.d.).

- Translocation Mechanism(s) of Cell-Penetrating Peptides: Biophysical Studies Using Artificial Membrane Bilayers. (n.d.). Biochemistry.

- The perlecan heparan sulfate proteoglycan mediates cellular uptake of HIV-1 Tat through a pathway responsible for biological activity. (2004). Virology.

- Cationic TAT peptide transduction domain enters cells by macropinocytosis. (n.d.). PubMed.

- Lipid-Specific Direct Translocation of the Cell-Penetrating Peptide NAF-144–67 across Bilayer Membranes. (2023). The Journal of Physical Chemistry B.

- Membrane potential drives direct translocation of cell-penetr

- Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. (n.d.). PubMed Central.

- Cationic TAT peptide transduction domain enters cells by macropinocytosis. (n.d.).

- Tat peptide-mediated cellular delivery: back to basics. (2005). PubMed.

- Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers. (2008). Advanced Drug Delivery Reviews.

- Arginine-rich peptides and their internaliz

- The role of endocytosis on the uptake kinetics of luciferin-conjugated cell-penetr

- Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis. (n.d.). PubMed Central.

- TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. (2021). MDPI.

- Membrane-permeable arginine-rich peptides and the transloc

- Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. (n.d.). Molecular Pharmaceutics.

- Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetr

- Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols. (n.d.). PubMed Central.

- How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. (n.d.). PubMed.

- The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applic

- Heparan Sulfate Proteoglycans. (n.d.). PubMed Central.

- Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications (Review). (2016).

- Introduction to Cell-Permeable Peptides. (n.d.). Bachem.

- Characterization of Endocytic uptake of MK2-Inhibitor Peptides. (n.d.). PubMed Central.

- HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migr

- Characterization of endocytic uptake of MK2‐inhibitor peptides. (n.d.). eScholarship.

- Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. (n.d.). Taylor & Francis Online.

- Cell-surface accumulation of flock house virus-derived peptide leads to efficient internalization via macropinocytosis. (n.d.). PubMed.

- Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. (n.d.). PubMed Central.

- Quantitative Assessment of Tat-Mediated Cellular Uptake for Large Protein Cargoes: A Compar

- Cell-penetrating peptide TAT-mediated delivery of... (n.d.). DASH (Harvard).

- Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes. (n.d.). PubMed.

- TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-medi

- Penetration of HIV-1 Tat 47–57 into PC/PE Bilayers Assessed by MD Simulation and X-ray Sc

- Assay used to assess the cellular delivery activity of d(X)TAT... (n.d.).

- A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. (n.d.). PLOS.

- The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities. (n.d.). PubMed Central.

- How to address CPP and AMP translocation? Methods to detect and quantify peptide internalization in vitro and in vivo (Review). (2009). Taylor & Francis Online.

- How to address CPP and AMP translocation? Methods to detect and quantify peptide internalization in vitro and in vivo (Review). (n.d.). Taylor & Francis Online.

- Mechanisms of Cellular Uptake of Cell-Penetr

- A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. (2021). PubMed Central.

- Imaging of the Entry Pathway of a Cell-Penetrating Peptide–DNA Complex From the Extracellular Space to Chloroplast Nucleoids Across Multiple Membranes in Arabidopsis Leaves. (2021). PubMed.

- Comparative Uptake of Peptides by Flow Cytometry. (2023).

- Protocol used for the quantification of total cell-associated... (n.d.).

Sources

- 1. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane-permeable arginine-rich peptides and the translocation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. journals.plos.org [journals.plos.org]

- 8. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Membrane potential drives direct translocation of cell-penetrating peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of endocytic uptake of MK2‐inhibitor peptides [escholarship.org]

- 13. The perlecan heparan sulfate proteoglycan mediates cellular uptake of HIV-1 Tat through a pathway responsible for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identifying cell culturing parameters that improve endocytic uptake of the HIV-TAT cell penetrating peptide | bioRxiv [biorxiv.org]

- 19. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cationic TAT peptide transduction domain enters cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Membrane potential drives direct translocation of cell-penetrating peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

- 26. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 27. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. tandfonline.com [tandfonline.com]

- 33. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Imaging of the Entry Pathway of a Cell-Penetrating Peptide–DNA Complex From the Extracellular Space to Chloroplast Nucleoids Across Multiple Membranes in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]

The Operative's Guide to the Cell: A Technical Deep Dive into TAT 2-4 Structure and Function in Cellular Penetration

For researchers, scientists, and drug development professionals, the cell membrane represents a formidable barrier. Delivering therapeutic or diagnostic agents to intracellular targets is a central challenge in modern medicine and biological research. Nature, however, has provided elegant solutions. Among the most potent of these are cell-penetrating peptides (CPPs), short amino acid sequences with the remarkable ability to traverse the cellular membrane.

This guide provides an in-depth technical exploration of a particularly efficient CPP: the TAT 2-4 peptide. We will dissect its structure, unravel the complex and often-debated mechanisms of its entry into the cell, and provide actionable, field-proven insights and protocols for its application. Our focus is not just on the "how," but the critical "why," empowering you to leverage this powerful tool with a nuanced understanding of its biological interactions.

Part 1: Deconstructing the Master Key: The this compound Peptide Structure

The TAT peptide is derived from the trans-activating transcriptional activator (Tat) protein of the Human Immunodeficiency Virus, Type 1 (HIV-1).[1][2] The core protein transduction domain (PTD), responsible for its cell-penetrating properties, is a short, highly cationic sequence.[3][4]

The this compound construct is a synthetic dimer of the core TAT PTD, specifically residues 47-58 of the native protein.[5][6] This dimerization has been shown to enhance its efficacy in cell penetration.[5]

Amino Acid Sequence: YGRKKRRQRRRGYGRKKRRQRRRG[5][6][7]

Molecular Weight: Approximately 3215.81 g/mol [5][7]

The defining characteristic of this sequence is its high density of basic amino acids, particularly arginine (R) and lysine (K). The guanidinium group of arginine is considered especially crucial for its function, engaging in multivalent hydrogen bonding with negative charges on the cell surface.[8][9] This initial electrostatic interaction is the critical first step in the cell entry cascade.

| Property | Description | Significance in Cell Penetration |

| Primary Structure | A dimer of the TAT (47-58) sequence, rich in arginine and lysine. | The high positive charge density facilitates initial binding to the negatively charged cell surface. |

| Cationic Nature | Possesses a strong positive net charge at physiological pH. | Drives the electrostatic interactions with anionic components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids.[8][9] |

| Arginine Content | The guanidinium headgroups of arginine are key mediators of membrane interaction. | These groups are proposed to form bidentate hydrogen bonds with sulfate, phosphate, and carboxylate groups on the cell surface, initiating membrane destabilization or endocytic uptake.[9] |

Part 2: The Art of Entry: Unraveling the Mechanisms of this compound Cell Penetration

The precise mechanism by which TAT peptides and their cargo cross the plasma membrane is a subject of ongoing, intensive research and debate.[3][10] It is now widely accepted that TAT peptides do not rely on a single, universal mechanism but rather employ multiple pathways, the predominance of which is dictated by several factors:

-

Concentration of the peptide

-

Nature and size of the conjugated cargo

-

Cell type

-

Experimental conditions (e.g., temperature)

The proposed mechanisms can be broadly categorized into two main routes: Direct Penetration and Endocytosis .[11][12][13]

Direct Penetration: Crossing the Barrier

Early studies suggested an energy-independent process where the peptide directly translocates across the lipid bilayer.[14] This was supported by observations of cellular entry at low temperatures (4°C), which typically inhibit energy-dependent processes like endocytosis.[14][15] Several models have been proposed for this direct translocation:

-

Transient Pore Formation: The peptide's interaction with the membrane is thought to induce transient, non-disruptive pores through which it can pass.[11][12]

-

Inverted Micelle Formation: The peptide is proposed to induce the formation of inverted micelles, encapsulating itself and facilitating passage through the hydrophobic core of the membrane.[11]

-

Membrane Thinning/Destabilization: The strong electrostatic interactions between the cationic peptide and anionic lipids may locally destabilize and thin the membrane, lowering the energy barrier for translocation.[16]

The direct penetration model is more likely to occur at higher peptide concentrations.[11]

The Endocytic Pathways: A Trojan Horse Approach

A significant body of evidence now points to energy-dependent endocytosis as a major route for TAT peptide internalization, especially at lower concentrations and when attached to cargo.[11][13][14] This involves the peptide and its cargo being engulfed by the cell membrane into vesicles. The key challenge then becomes the escape from these endosomes to reach the cytoplasm or nucleus.

Several distinct endocytic pathways have been implicated:

-

Macropinocytosis: This is a receptor-independent process involving the formation of large vesicles (macropinosomes) and is often associated with the uptake of larger TAT-cargo complexes.[9][11][17]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and is a common route for the uptake of many receptors and their ligands.[13][18][19] Studies have shown that inhibitors of this pathway can reduce TAT peptide uptake.[19]

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae and is dependent on the protein caveolin and lipid rafts.[13][15]

The initial interaction for endocytic uptake is often mediated by cell-surface heparan sulfate proteoglycans (HSPGs) , which act as initial docking sites for the cationic TAT peptide, concentrating it on the cell surface before internalization.[17][20] However, uptake has been observed even in cells deficient in HSPGs, suggesting the existence of alternative pathways.[17]

Caption: Workflow for Analyzing this compound Conjugate Uptake.

Detailed Protocol: Flow Cytometry Analysis of this compound-FITC Uptake

Objective: To quantify the mean fluorescence intensity of cells following treatment with a this compound-FITC conjugate, as a measure of cellular uptake.

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound peptide conjugated to FITC (TAT-FITC)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer

Methodology:

-

Cell Seeding:

-

Action: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well.

-

Causality: This density ensures that cells are in a logarithmic growth phase and form a sub-confluent monolayer at the time of the experiment, which is crucial for consistent cellular physiology and uptake.

-

-

Peptide Treatment:

-

Action: The next day, replace the medium with fresh medium containing various concentrations of TAT-FITC (e.g., 1, 5, 10 µM). Include an untreated well as a negative control.

-

Causality: A dose-response curve allows for the determination of uptake efficiency and potential saturation points. The negative control is essential to set the baseline fluorescence of the cell population.

-

-

Incubation:

-

Action: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.

-

Causality: 37°C is the physiological temperature required for active cellular processes, including endocytosis. A fixed incubation time ensures comparability between different concentrations.

-

-

Washing and Cell Detachment:

-

Action: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C.

-

Causality: Washing with cold PBS removes any peptide that is non-specifically and loosely bound to the cell surface without being internalized. Trypsin detaches the cells from the plate for flow cytometry analysis.

-

-

Sample Preparation for Flow Cytometry:

-

Action: Neutralize the trypsin with 400 µL of complete medium and transfer the cell suspension to flow cytometry tubes.

-

Causality: The serum in the complete medium inactivates trypsin, preventing over-digestion and cell damage.

-

-

Data Acquisition:

-

Action: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission in the FITC channel (typically ~525 nm). Collect data for at least 10,000 events per sample.

-

Causality: Acquiring a large number of events ensures statistical significance. Gating on the main cell population based on forward and side scatter properties excludes debris and dead cells from the analysis.

-

-

Data Analysis:

-

Action: Calculate the geometric mean fluorescence intensity (MFI) for each sample.

-

Causality: The MFI provides a quantitative measure of the average amount of fluorescent peptide taken up by the cell population. Comparing the MFI of treated samples to the untreated control demonstrates the efficiency of internalization.

-

Part 4: The Horizon: Challenges and Future Directions

Despite its proven utility, the application of this compound and other CPPs is not without its challenges. A primary limitation is the lack of cell specificity, which can lead to off-target effects in a therapeutic context. [21][22]The stability of the peptide in vivo and potential immunogenicity are also important considerations. [1][21] Future research is focused on overcoming these hurdles:

-

Targeted Delivery: Strategies are being developed to confer cell specificity, such as incorporating targeting ligands that recognize receptors overexpressed on cancer cells. [23][24]* Stimuli-Responsive Systems: "Smart" delivery systems are being designed where the TAT peptide's penetrating ability is 'caged' or masked until it reaches the target microenvironment (e.g., the acidic environment of a tumor), at which point it becomes activated. [24]* Optimizing Endosomal Escape: A major bottleneck for endocytosed cargo is efficient escape from the endosome. Research into incorporating endosomolytic agents or sequences is a promising avenue to enhance the cytoplasmic delivery of the cargo.

The journey of the this compound peptide from a viral protein component to a powerful molecular tool exemplifies the potential of harnessing biological mechanisms for scientific and therapeutic advancement. A thorough understanding of its structure, function, and the nuances of its interaction with the cell is paramount for any researcher seeking to unlock the intracellular world.

References

-

Cell-penetrating peptides: mechanisms and applications - PubMed . Available from: [Link]

-

Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC - PubMed Central . Available from: [Link]

-

Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications (Review) - Spandidos Publications . Available from: [Link]

-

Tat peptide-mediated cellular delivery: back to basics - PubMed . Available from: [Link]

-

Arginine-rich cell-penetrating peptides - PubMed . Available from: [Link]

-

Cell-Surface Interactions on Arginine-Rich Cell-Penetrating Peptides Allow for Multiplex Modes of Internalization | Accounts of Chemical Research - ACS Publications . Available from: [Link]

-

Cell-penetrating peptide - Wikipedia . Available from: [Link]

-

Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed . Available from: [Link]

-

Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore | PNAS . Available from: [Link]

-

Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - MDPI . Available from: [Link]

-

Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - MDPI . Available from: [Link]

-

Arginine-rich Cell Penetrating Peptides: From Endosomal Uptake to Nuclear Delivery - PubMed . Available from: [Link]

-

This compound - GenScript . Available from: [Link]

-

TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC - PubMed Central . Available from: [Link]

-

A branched TAT cell-penetrating peptide as a novel delivery carrier for the efficient gene transfection - KAIST (Korea Advanced Institute of Science and Technology) . Available from: [Link]

-

TAT: All About Cell Penetrating Peptides - LifeTein . Available from: [Link]

-

TAT peptide (WT) | C95H172N42O24S2 | CID 16197759 - PubChem - NIH . Available from: [Link]

-

TAT peptide - GenScript . Available from: [Link]

-

This compound - Life Science Production . Available from: [Link]

-

Tat (HIV) - Wikipedia . Available from: [Link]

-

Intracellular cargo delivery using tat peptide and derivatives - PubMed - NIH . Available from: [Link]

-

TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases . Available from: [Link]

-

Effects of drugs affecting endocytosis on Tat internalization. A, flow... - ResearchGate . Available from: [Link]

-

Structural insights into the mechanism of HIV-1 Tat secretion from the plasma membrane - PMC - PubMed Central . Available from: [Link]

-

Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions | PNAS . Available from: [Link]

-

Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide . Available from: [Link]

-

HIV-1 Tat Enters T Cells Using Coated Pits before Translocating from Acidified Endosomes and Eliciting Biological Responses . Available from: [Link]

-

Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC - PubMed Central . Available from: [Link]

-

Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment | Molecular Pharmaceutics - ACS Publications . Available from: [Link]

-

Multivalency Effect of TAT-Peptide-Functionalized Nanoparticle in Cellular Endocytosis and Subcellular Trafficking | The Journal of Physical Chemistry B - ACS Publications . Available from: [Link]

-

HIV-1 Tat Enters T Cells Using Coated Pits before Translocating from Acidified Endosomes and Eliciting Biological Responses - PMC - NIH . Available from: [Link]

-

The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC . Available from: [Link]

-

Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC - PubMed Central . Available from: [Link]

-

Intelligent Nanoparticles for Advanced Drug Delivery in Cancer Treatment - PMC . Available from: [Link]

-

Novel Dual Strategy Based on EPR/AT for Optimizing Therapeutic Effect by Improving Drug Delivery System Physicochemical Properties and Regulating TME - Dove Medical Press . Available from: [Link]

-

Platinum(IV) Prodrug-Coupled TAT Nuclear-Targeting Peptide for Drug Delivery and High Antitumor Efficacy with Low Toxicity - ACS Publications . Available from: [Link]

-

Scheme of tumor-pH-triggered TAT presenting drug delivery and light-activated DOX release for combined chemo-PDT. - ResearchGate . Available from: [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. genscript.com [genscript.com]

- 3. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. Transactivator of Transcription Peptide (2-4) - LKT Labs [lktlabs.com]

- 8. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cell-penetrating peptides: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. Structural insights into the mechanism of HIV-1 Tat secretion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. molbiolcell.org [molbiolcell.org]

- 19. HIV-1 Tat Enters T Cells Using Coated Pits before Translocating from Acidified Endosomes and Eliciting Biological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. researchgate.net [researchgate.net]

The TAT 2-4 Peptide: A Technical Guide to its Discovery, Origin, and Application

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the TAT 2-4 cell-penetrating peptide. We will delve into its historical discovery, tracing its origins from the HIV-1 virus to its development as a powerful tool for intracellular delivery. This document will elucidate the scientific rationale behind its design and provide detailed methodologies for its synthesis and experimental validation.

Introduction: The Challenge of Cellular Delivery and the Dawn of Protein Transduction

The cell membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. While essential for cellular homeostasis, this barrier poses a significant challenge for the delivery of therapeutic molecules, such as proteins, peptides, and nucleic acids, to their intracellular targets. The quest for efficient and non-invasive methods to overcome this barrier has been a central theme in drug delivery research.

A paradigm shift occurred in 1988 with the independent discoveries by Frankel and Pabo, and Green and Loewenstein, that the Trans-Activator of Transcription (Tat) protein from the Human Immunodeficiency Virus type 1 (HIV-1) could be efficiently taken up by various cell types from the surrounding culture media[1][2][3][4][5]. This unexpected finding laid the groundwork for the field of cell-penetrating peptides (CPPs), short peptides that can traverse cellular membranes and deliver a wide range of cargo molecules.

From Viral Protein to Minimalist Peptide: The Genesis of the TAT PTD

The HIV-1 Tat protein is a regulatory protein crucial for viral replication[1]. Its ability to enter cells and translocate to the nucleus was a remarkable observation. Subsequent research focused on identifying the specific region within the 86-101 amino acid Tat protein responsible for this unique property. This led to the characterization of the Protein Transduction Domain (PTD), a short, highly cationic sequence.

Through a series of truncation and mutagenesis studies, the minimal sequence required for efficient translocation was pinpointed to the arginine-rich motif within the Tat protein. The most commonly studied TAT PTD corresponds to amino acids 47-57, with the sequence YGRKKRRQRRR[1]. This short peptide was found to be sufficient to mediate the intracellular delivery of various heterologous proteins and other macromolecules[6][7].

The this compound Peptide: A Dimeric Enhancement for Cellular Delivery

Further research into optimizing the cell-penetrating capabilities of the TAT PTD led to the development of multimeric forms. The "this compound" peptide is a dimeric construct of the TAT protein transduction domain, specifically comprising two tandem repeats of the HIV-1 Tat (47-58) sequence[8][9][10].

Sequence and Structure

The amino acid sequence of the this compound peptide is:

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-OH [8][10]

This dimeric structure is hypothesized to enhance the peptide's interaction with the cell membrane, potentially leading to more efficient cellular uptake compared to its monomeric counterpart. The repetition of the cationic, arginine-rich motif is believed to increase the local positive charge density, facilitating stronger electrostatic interactions with the negatively charged components of the cell surface.

| Peptide | Sequence | Molecular Weight ( g/mol ) |

| TAT PTD (47-57) | YGRKKRRQRRR | ~1475 |

| This compound | YGRKKRRQRRRGYGRKKRRQRRRG | 3213.9 |

Mechanism of Cellular Uptake: A Multifaceted Process

The precise mechanism by which TAT peptides, including the this compound dimer, enter cells is still a subject of active investigation and appears to be a complex and multifaceted process. It is generally accepted that the initial step involves the interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface[11]. This interaction is thought to concentrate the peptide at the cell membrane, thereby facilitating its subsequent internalization.

Following this initial binding, several pathways for cellular entry have been proposed:

-

Direct Translocation: This model suggests that the peptide can directly penetrate the lipid bilayer in an energy-independent manner. This process is thought to involve the formation of transient pores or the induction of membrane destabilization[12].

-

Endocytosis: A significant body of evidence points to the involvement of energy-dependent endocytic pathways. These can include:

-

Macropinocytosis: A form of fluid-phase endocytosis that involves the formation of large, irregular vesicles. This is considered a major route of entry for TAT peptides[11][13].

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.

-

Caveolae-Mediated Endocytosis: This process utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

-

The specific pathway utilized may depend on several factors, including the concentration of the peptide, the nature of the cargo being delivered, and the cell type being targeted[13][14].

Caption: Proposed mechanisms for the cellular uptake of the this compound peptide.

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis and experimental validation of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The this compound peptide can be chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis[15][16][17][18][19].

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Automated peptide synthesizer (optional)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Glycine) by dissolving it in DMF with HBTU, HOBt, and DIPEA. Add this solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence in the C-terminal to N-terminal direction.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash it with cold ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

Caption: A generalized workflow for the solid-phase synthesis of the this compound peptide.

Experimental Validation of Cellular Uptake

The cell-penetrating ability of the synthesized this compound peptide can be validated using various in vitro techniques. A common approach involves conjugating a fluorescent dye to the peptide and visualizing its uptake by cells using fluorescence microscopy or quantifying it by flow cytometry[20][21][22].

Materials:

-

Fluorescently labeled this compound peptide (e.g., FITC-TAT 2-4)

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypan blue

-

Confocal microscope or flow cytometer

Protocol for Confocal Microscopy:

-

Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled this compound peptide in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.

-

Washing: Wash the cells three times with PBS to remove any peptide that is not internalized. To further distinguish between membrane-bound and internalized peptide, a wash with a heparin solution or a brief trypsin treatment can be included[16].

-

Counterstaining (Optional): Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI) to visualize the subcellular localization of the peptide.

-

Imaging: Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the peptide's fluorophore and the nuclear stain.

Protocol for Flow Cytometry:

-

Cell Preparation: Prepare a single-cell suspension of the cells to be tested.

-

Peptide Incubation: Incubate the cells with the fluorescently labeled this compound peptide in suspension for a defined period at 37°C.

-

Washing: Wash the cells with cold PBS to stop the uptake process and remove excess peptide.

-

Quenching of Surface Fluorescence: To differentiate between surface-bound and internalized peptide, treat the cells with a quenching agent like trypan blue just before analysis.

-

Analysis: Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

Conclusion and Future Directions

The discovery of the HIV-1 Tat protein's ability to transduce cells has revolutionized the field of drug delivery. The subsequent development of minimal PTDs, and further refinements such as the dimeric this compound peptide, have provided researchers with powerful tools to deliver a wide array of macromolecules into living cells. The multifaceted mechanism of uptake, involving both direct translocation and endocytic pathways, highlights the complex interplay between the peptide and the cell membrane.

While the this compound peptide and other CPPs have shown immense promise in preclinical studies, challenges remain for their clinical translation. These include improving cell and tissue specificity, enhancing endosomal escape of the delivered cargo, and understanding and mitigating potential immunogenicity. Future research will likely focus on designing next-generation CPPs with improved therapeutic indices and exploring their applications in a broader range of diseases. The in-depth understanding of the fundamental principles governing their interaction with biological membranes, as outlined in this guide, will be paramount to realizing their full therapeutic potential.

References

-

GenScript. (n.d.). This compound. Retrieved from [Link]

-

Isca Biochemicals. (n.d.). This compound. Retrieved from [Link]

-

Life Science Production. (n.d.). This compound. Retrieved from [Link]

- Fittipaldi, A., Ferrari, A., Zoppé, M., Arcangeli, C., Pellegrini, V., Beltram, F., & Giacca, M. (2003). Cell membrane lipid rafts mediate caveolar endocytosis of HIV-1 Tat fusion proteins. Journal of Biological Chemistry, 278(36), 34141–34149.

- Frøslev, T. G., Nielsen, M. S., & Franzyk, H. (2022). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Biosciences, 9, 868393.

- Herce, H. D., & Garcia, A. E. (2007). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Proceedings of the National Academy of Sciences, 104(52), 20875–20880.

- Kim, E., Kim, D., Lee, S. H., & Park, J. (2014). Schematic of TAT peptide and phosphopeptide derivative via solid-phase synthesis.

- Lin, J., & Alexander-Katz, A. (2013). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society, 135(37), 13748–13751.

- Wadia, J. S., Stan, R. V., & Dowdy, S. F. (2004). Cationic TAT peptide transduction domain enters cells by macropinocytosis.

- Fawell, S., Seery, J., Daikh, Y., Moore, C., Chen, L. L., Pepinsky, B., & Barsoum, J. (1994). Tat-mediated delivery of heterologous proteins into cells. Proceedings of the National Academy of Sciences, 91(2), 664–668.

- Guo, X., Chen, L., Wang, L., Geng, J., Wang, T., Hu, J., ... & Liu, C. (2021). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Drug delivery, 28(1), 1722-1736.

- Wang, H., Geng, J., Guo, X., Wang, T., Chen, L., Liu, C., & Hu, J. (2021). In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS. Drug Delivery, 28(1), 1722-1736.

-

LifeTein. (n.d.). Cell-penetrating Peptide CPP synthesis service. Retrieved from [Link]

- Torchilin, V. P. (2008). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Journal of Controlled Release, 131(1), 1-8.

- Roth, J. P., Grodzinsky, A. J., & Kisiday, J. D. (2020). The TAT Protein Transduction Domain as an Intra-articular Drug-Delivery Technology. Cartilage, 11(2), 235–244.

- Wang, H., Geng, J., Guo, X., Wang, T., Chen, L., Liu, C., & Hu, J. (2016). Efficient therapeutic delivery by a novel cell-permeant peptide derived from KDM4A protein for antitumor and antifibrosis. Oncotarget, 7(33), 53580.

- Hershfield, M. S., Chaffee, S., Koro-Johnson, L., Mary, A., Smith, A. A., & Short, S. A. (2001). TAT-mediated intracellular delivery of purine nucleoside phosphorylase corrects its deficiency in mice.

- Gunduz, O., & Nurgazi, S. (2015).

-

Wikipedia. (n.d.). Tat (HIV). Retrieved from [Link]

- Li, Z., & Zhu, H. (2025). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Journal of Controlled Release, 377, 1-15.

- Ajoy, V. (2025). Trans-Activating Transcriptional Activator (TAT) Peptide-Mediated Brain Drug Delivery.

- Kim, H. J., Lee, J. H., & Lee, Y. S. (2016). A Synthetic Strategy for Conjugation of...

- Green, M., & Loewenstein, P. M. (1988).

- de la Torre, B. G., & Albericio, F. (2019). Tat Peptide as an Efficient Molecule To Translocate Gold Nanoparticles into the Cell Nucleus.

- Roy, S., Delling, U., Chen, C. H., Rosen, C. A., & Sonenberg, N. (1990). Sequence-specific interaction of Tat protein and Tat peptides with the trans-activation-responsive sequence of human immunodeficiency virus type 1 in vitro. Proceedings of the National Academy of Sciences, 87(22), 8985-8989.

- May, M. J., D'Acquisto, F., Madge, L. A., Glöckner, J., Pober, J. S., & Ghosh, S. (2000). Comparison of Functional Protein Transduction Domains Using the NEMO Binding Domain Peptide. Journal of Biological Chemistry, 275(47), 36527-36534.

- Guidotti, G., Brambilla, L., & Rossi, D. (2019). Recent Advances in Cell Penetrating Peptide-Based Anticancer Therapies. Molecules, 24(5), 929.

- Wang, H., Geng, J., Guo, X., Wang, T., Chen, L., Liu, C., & Hu, J. (2021).

- Fletcher, E. A., & Koder, R. L. (2019).

- Pujals, S., & Giralt, E. (2008). Intracellular Traffic and Fate of Protein Transduction Domains HIV-1 TAT Peptide and Octaarginine. Implications for Their Utilization as Drug Delivery Vectors.

- Kim, H., Lee, J., Park, C. M., & Yoon, C. H. (2025). Discovery of a Potent Tat-Binding Antiretroviral Compound Using a Two-Step Screening Approach. PubMed.